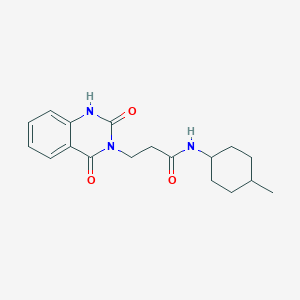
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using appropriate reagents such as carbodiimides.
Attachment of the 4-Methylcyclohexyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the amide or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials or catalysts.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the propanamide and cyclohexyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1H-quinazoline derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
N-(Cyclohexyl)propanamide derivatives: These compounds have a similar amide linkage and may show comparable chemical reactivity.
Uniqueness
The uniqueness of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone or propanamide derivatives.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-8-13(9-7-12)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-5,12-13H,6-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEFPPCLUKGDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)
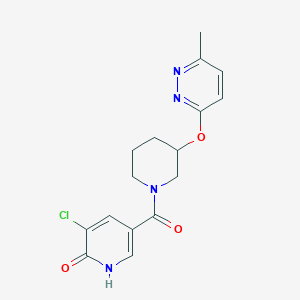

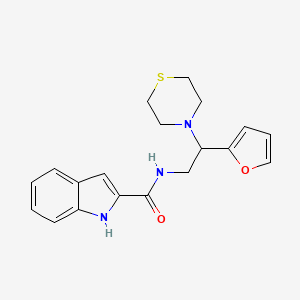
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2765465.png)
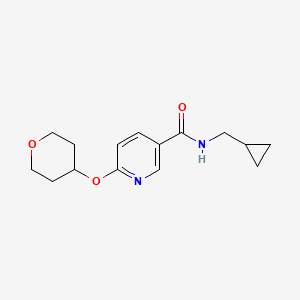
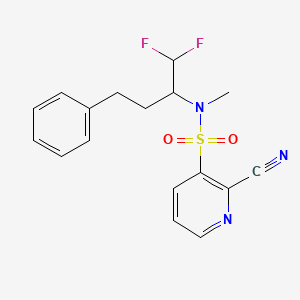

![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765476.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2765477.png)

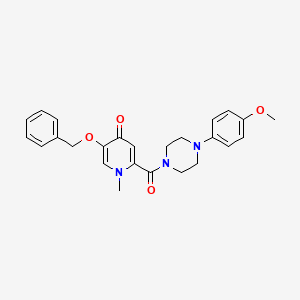
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)
